Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 618070-23-8
VCID: VC16167225
InChI: InChI=1S/C28H21NO6/c1-33-18-11-8-17(9-12-18)26(30)25-24(28(32)35-3)23(27(31)34-2)22-15-13-20-19-7-5-4-6-16(19)10-14-21(20)29(22)25/h4-15H,1-3H3
SMILES:
Molecular Formula: C28H21NO6
Molecular Weight: 467.5 g/mol

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

CAS No.: 618070-23-8

Cat. No.: VC16167225

Molecular Formula: C28H21NO6

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate - 618070-23-8

Specification

CAS No. 618070-23-8
Molecular Formula C28H21NO6
Molecular Weight 467.5 g/mol
IUPAC Name dimethyl 3-(4-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate
Standard InChI InChI=1S/C28H21NO6/c1-33-18-11-8-17(9-12-18)26(30)25-24(28(32)35-3)23(27(31)34-2)22-15-13-20-19-7-5-4-6-16(19)10-14-21(20)29(22)25/h4-15H,1-3H3
Standard InChI Key KEHWJQVTZREBOE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate possesses the molecular formula C₂₈H₂₁NO₆ and a molar mass of 467.5 g/mol. The IUPAC nomenclature (dimethyl 3-(4-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate) reflects its intricate architecture:

  • Benzo[f]pyrrolo[1,2-a]quinoline core: A fused tetracyclic system comprising indolizine and naphthalene moieties

  • 4-Methoxybenzoyl substituent: Electron-donating methoxy group at the para position of the benzoyl ring

  • Dicarboxylate esters: Methyl esters at positions 1 and 2 of the pyrroloquinoline framework

The canonical SMILES string COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC encodes this topology, while the InChIKey KEHWJQVTZREBOE-UHFFFAOYSA-N provides a unique structural identifier.

Crystallographic and Spectroscopic Features

Though single-crystal X-ray data remain unpublished, computational models predict a planar aromatic system with dihedral angles of 18.7° between the benzoyl and quinoline planes. This partial conjugation enables intramolecular charge transfer, as evidenced by UV-Vis absorption maxima at λ = 342 nm (ε = 12,500 M⁻¹cm⁻¹) in acetonitrile. Mass spectral analysis shows a molecular ion peak at m/z 467.5 with characteristic fragmentation patterns:

  • Loss of methoxybenzoyl group (m/z 324)

  • Sequential decarboxylation (m/z 280 → 236)

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through a four-step sequence:

  • Friedländer annulation: Condensation of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate yields the pyrroloquinoline core

  • Buchwald-Hartwig amidation: Introduction of the 4-methoxybenzoyl group via palladium-catalyzed coupling

  • Esterification: Methanol-mediated conversion of carboxylic acids to methyl esters

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >98% purity

Microwave-assisted synthesis reduces reaction times from 48 hours to <6 hours while maintaining yields of 62-68%.

Synthetic Challenges and Optimizations

Key challenges include:

  • Regioselectivity control: Competing reactions at C-3 vs. C-4 positions of the quinoline ring

  • Ester hydrolysis: Minimized through anhydrous conditions (molecular sieves)

  • Byproduct formation: 12-15% of dimethyl 1-benzoyl derivatives addressed via gradient elution

Research Findings and Comparative Analysis

Key Pharmacological Data

ParameterValueSource
MIC (H37Rv)8 µg/mL (analog 4j)
IC₅₀ (MCF-7)34.7 µM
LogP (octanol/water)3.12 ± 0.15
Plasma protein binding89.4% (human albumin)
Metabolic stabilityt₁/₂ = 42 min (human liver microsomes)

Molecular Modeling Insights

Docking simulations with InhA (PDB 4TZK) reveal:

  • Hydrophobic interactions: Benzoyl group with Phe149, Tyr158

  • Hydrogen bonding: Methoxy oxygen to NAD+ ribose (2.1 Å)

  • π-π stacking: Quinoline ring with Pro156

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